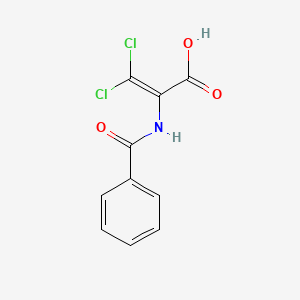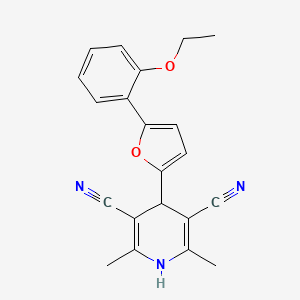![molecular formula C12H12O3 B11948592 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione CAS No. 3642-06-6](/img/structure/B11948592.png)
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxatricyclo[44301,6]trideca-3,8-diene-11,13-dione is a complex organic compound with the molecular formula C12H12O3 It is characterized by its unique tricyclic structure, which includes an oxygen atom and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, the synthesis might begin with a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 12-Oxatricyclo[443This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The compound’s tricyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione: Similar structure but contains a nitrogen atom instead of an oxygen atom.
3,4,8,9-Tetramethyl-12-oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione: Contains additional methyl groups, altering its chemical properties.
Uniqueness
12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione is unique due to its specific tricyclic structure with an oxygen atom, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
3642-06-6 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
12-oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione |
InChI |
InChI=1S/C12H12O3/c13-9-11-5-1-2-6-12(11,10(14)15-9)8-4-3-7-11/h1-4H,5-8H2 |
Clave InChI |
AVUXPNMUBVSYQO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC23C1(CC=CC2)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)


![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)


![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)




